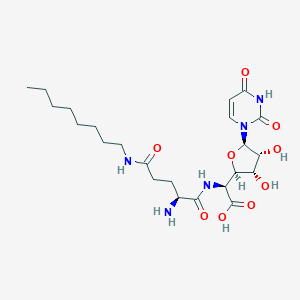
Ácido 8-hidroxiquinolina-7-carboxílico
Descripción general
Descripción
8-Hydroxyquinoline-7-carboxylic acid (8HQC) is an important chemical compound that has been used in a variety of applications. It is a highly reactive compound with a wide range of uses in the laboratory and in industry. 8HQC is an organic compound with the molecular formula C8H6N2O3, and it is a white crystalline solid. It is used in a variety of laboratory experiments, and it is also used in industrial processes. 8HQC has many advantages over other compounds, and it has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El ácido 8-hidroxiquinolina-7-carboxílico y sus derivados presentan un amplio espectro de propiedades antimicrobianas. Se ha encontrado que son efectivos contra varias cepas bacterianas, incluidas las bacterias Gram-positivas y Gram-negativas. La capacidad del compuesto para quelar iones metálicos juega un papel crucial en su mecanismo antimicrobiano, ya que puede interrumpir la homeostasis de los iones metálicos dentro de las células microbianas, lo que lleva a su muerte .
Agentes Anticancerígenos
La investigación ha demostrado que los derivados del ácido 8-hidroxiquinolina-7-carboxílico pueden actuar como potentes agentes anticancerígenos. Interfieren con la proliferación de las células cancerosas induciendo la apoptosis e inhibiendo la angiogénesis. Estos compuestos se han estudiado por su eficacia contra diferentes tipos de cáncer, incluidos los cánceres de mama, pulmón y colon .
Agentes Neuroprotectores
Las propiedades quelantes del ácido 8-hidroxiquinolina-7-carboxílico también lo convierten en un candidato para la neuroprotección, particularmente en enfermedades como el Alzheimer, donde está implicada la desregulación de los iones metálicos. Al unirse a los iones metálicos en exceso, estos compuestos pueden reducir el estrés oxidativo y la agregación de beta-amiloide, que son factores clave en las enfermedades neurodegenerativas .
Aplicaciones Antifúngicas
Los derivados del ácido 8-hidroxiquinolina-7-carboxílico han mostrado resultados prometedores como agentes antifúngicos. Funcionan interrumpiendo la integridad de la membrana celular fúngica e inhibiendo enzimas esenciales para el crecimiento fúngico. Esto los convierte en candidatos potenciales para tratar infecciones fúngicas como la candidiasis .
Tratamiento de la infección por Chlamydia Trachomatis
El compuesto se ha explorado por su potencial en el tratamiento de infecciones por Chlamydia trachomatis. Su capacidad para interferir con el ciclo de vida de la bacteria al inhibir la síntesis de proteínas esenciales lo convierte en un agente terapéutico prometedor para esta infección de transmisión sexual .
Inhibición de Mycobacterium Tuberculosis
Los derivados del ácido 8-hidroxiquinolina-7-carboxílico se han estudiado por su actividad contra Mycobacterium tuberculosis. Presentan efectos inhibitorios sobre las bacterias responsables de la tuberculosis, ofreciendo una vía potencial para el desarrollo de nuevos fármacos antituberculosos .
Mecanismo De Acción
Target of Action
8-Hydroxyquinoline-7-carboxylic acid (8-HQCA) is a derivative of 8-Hydroxyquinoline, a privileged structure known to bind to a diverse range of targets with high affinities . The primary targets of 8-HQCA are 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases . These enzymes play crucial roles in several biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Mode of Action
8-HQCA interacts with its targets by acting as an inhibitor. It is reported to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . This interaction results in the inhibition of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The action of 8-HQCA affects several biochemical pathways. By inhibiting 2OG-dependent enzymes, it impacts the epigenetic processes governed by these enzymes . For instance, the inhibition of histone lysine demethylases can affect gene expression and cellular differentiation .
Pharmacokinetics
It’s worth noting that one of its related compounds, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability . This could potentially impact the bioavailability of 8-HQCA, although more research is needed to confirm this.
Result of Action
The molecular and cellular effects of 8-HQCA’s action are primarily related to its inhibitory effects on 2OG-dependent enzymes. By inhibiting these enzymes, 8-HQCA can influence epigenetic processes and potentially impact various cellular functions .
Action Environment
The action, efficacy, and stability of 8-HQCA can be influenced by various environmental factors. For instance, pH can affect the compound’s binding ability towards Fe2+ and Fe3+ . More research is needed to fully understand how other environmental factors might influence the action of 8-HQCA.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
8-Hydroxyquinoline-7-carboxylic acid is known to interact with various enzymes and proteins. For instance, it has been identified as an effective broad-spectrum inhibitor of 2-oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are involved in a variety of biochemical reactions, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Cellular Effects
The effects of 8-Hydroxyquinoline-7-carboxylic acid on cells are diverse and significant. It has been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .
Molecular Mechanism
At the molecular level, 8-Hydroxyquinoline-7-carboxylic acid exerts its effects through various mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it acts as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Propiedades
IUPAC Name |
8-hydroxyquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIAZVFJRYLCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282700 | |
| Record name | 8-hydroxyquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19829-79-9 | |
| Record name | 19829-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19829-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-hydroxyquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyquinoline-7-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

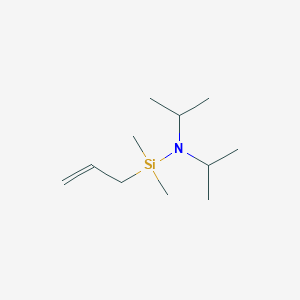
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)


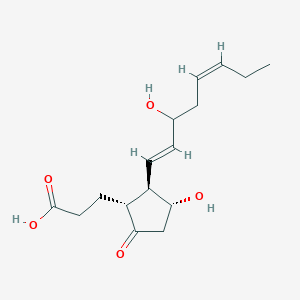
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
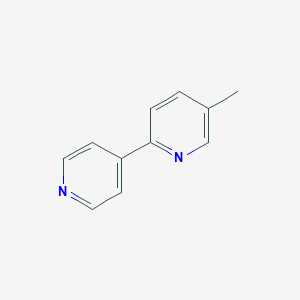
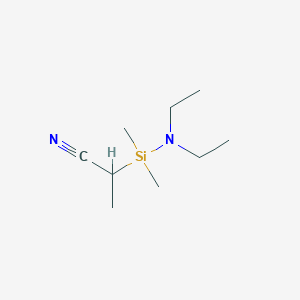
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
